molecular formula C12H15BrO3 B8523610 3',4'-Dimethoxy-2-bromoisobutyrophenone

3',4'-Dimethoxy-2-bromoisobutyrophenone

Cat. No. B8523610
M. Wt: 287.15 g/mol
InChI Key: RGUVKVVBTSDTMP-UHFFFAOYSA-N
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Patent
US05489614

Procedure details

A mixture of veratrole (1,3-dimethoxybenzene) (13.8 g), 2-bromoisobutyryl bromide (23.0 g) and aluminium chloride (14.0 g) was heated for 1 hour at 70°-80° C. After cooling, ice and hydrochloric acid were added to the reaction mixture which was then extracted with ether. The extract was washed first with water and then with 1N NaOH-solution, dried and the solvent evaporated in vacuo, yielding a pale yellow oil (12.3 g).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1]1([O:9][CH3:10])[C:2](=[CH:5][CH:6]=[CH:7][CH:8]=1)[O:3][CH3:4].[Br:11][C:12]([CH3:17])([CH3:16])[C:13](Br)=[O:14].[Cl-].[Al+3].[Cl-].[Cl-].Cl>>[CH3:4][O:3][C:2]1[CH:5]=[C:6]([C:13](=[O:14])[C:12]([Br:11])([CH3:17])[CH3:16])[CH:7]=[CH:8][C:1]=1[O:9][CH3:10] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
C=1(C(OC)=CC=CC1)OC
Name
Quantity
23 g
Type
reactant
Smiles
BrC(C(=O)Br)(C)C
Name
Quantity
14 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 1 hour at 70°-80° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ether
WASH
Type
WASH
Details
The extract was washed first with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 1N NaOH-solution, dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(C(C)(C)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: CALCULATEDPERCENTYIELD 42.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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